REACTION_SMILES
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[C:31]([O:32][CH2:33][CH3:34])(=[O:35])[CH3:36].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[NH:8][CH2:9][CH:10]1[O:11][c:12]2[c:13]([cH:16][cH:17][c:18]([N+:25]([O-:23])=[O:24])[c:19]2[CH2:20][C:21](=[O:22])[O:26][CH3:27])[O:14][CH2:15]1.[CH2:28]([OH:29])[CH3:30]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[NH:8][CH2:9][CH:10]1[O:11][c:12]2[c:13]([cH:16][cH:17][c:18]3[c:19]2[CH2:20][C:21](=[O:22])[NH:25]3)[O:14][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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COC(=O)Cc1c([N+](=O)[O-])ccc2c1OC(CNCc1ccccc1)CO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1c([N+](=O)[O-])ccc2c1OC(CNCc1ccccc1)CO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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O=C1Cc2c(ccc3c2OC(CNCc2ccccc2)CO3)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |